molecular formula C16H18ClN3O3S B2824950 N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 552308-92-6

N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2824950
CAS No.: 552308-92-6
M. Wt: 367.85
InChI Key: WTUOIRPBUNDPLQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Thioether Formation: The intermediate is then reacted with 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol under basic conditions to yield the final product.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide

Uniqueness: The unique structural features of this compound, such as the specific positioning of the chloro and methoxy groups on the phenyl ring and the thioacetamide linkage, contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-4-11-9(2)18-16(20-15(11)22)24-8-14(21)19-12-7-10(17)5-6-13(12)23-3/h5-7H,4,8H2,1-3H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUOIRPBUNDPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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